molecular formula C22H17NO3S B13349243 2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate

2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13349243
M. Wt: 375.4 g/mol
InChI Key: QQFVJWBXKSYUMN-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a fluorenyl group, a nicotinate ester, and a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method includes the esterification of 2-(methylthio)nicotinic acid with 2-(9H-fluoren-3-yl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted fluorenyl derivatives.

Scientific Research Applications

2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The methylthio group may enhance the compound’s lipophilicity, improving its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    2-(9H-Fluoren-3-yl)-2-oxoethyl nicotinate: Lacks the methylthio group, which may affect its biological activity and solubility.

    2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)benzoate: Similar structure but with a benzoate ester instead of a nicotinate ester.

Uniqueness

2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of both the fluorenyl and methylthio groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H17NO3S

Molecular Weight

375.4 g/mol

IUPAC Name

[2-(9H-fluoren-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C22H17NO3S/c1-27-21-18(7-4-10-23-21)22(25)26-13-20(24)16-9-8-15-11-14-5-2-3-6-17(14)19(15)12-16/h2-10,12H,11,13H2,1H3

InChI Key

QQFVJWBXKSYUMN-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC3=C(CC4=CC=CC=C43)C=C2

Origin of Product

United States

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